REACTION_CXSMILES
|
[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])(C)(C)C.C[OH:17].OS(O)(=O)=O.C1[CH2:27][O:26][CH2:25]C1>>[C:25]([CH:9]1[C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6][CH2:7][CH2:8]1)([O:26][CH3:27])=[O:17]
|
Name
|
|
Quantity
|
0.713 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2CCCCC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CO2 gas was bubbled through the reaction mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
treated with water (30 mL)
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (30 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ether (3×30 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a white solid
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in saturated aqueous Na2CO3 (30 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by radial chromatography on silica gel (4 mm plate, 20:1 CH2Cl2—-CH3OH)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1CCCC=2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.724 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |